Chloro(2-decyltetradecyl)dimethylsilane
Description
This structure confers unique physicochemical properties, such as high hydrophobicity and thermal stability, making it valuable in surface modification, polymer chemistry, and coatings. Its long alkyl chain enhances steric hindrance, reducing reactivity compared to smaller silanes like dichlorodimethylsilane (DCDMS) .
Properties
IUPAC Name |
chloro-(2-decyltetradecyl)-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H55ClSi/c1-5-7-9-11-13-15-16-18-20-22-24-26(25-28(3,4)27)23-21-19-17-14-12-10-8-6-2/h26H,5-25H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUMFOXYHCHYBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)C[Si](C)(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H55ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloro(2-decyltetradecyl)dimethylsilane can be synthesized through the reaction of dimethylchlorosilane with 2-decyltetradecyl alcohol in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane group. The reaction can be represented as follows:
(CH3)2SiHCl+C26H55OH→
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Chloro(2-decyltetradecyl)dimethylsilane with structurally related organosilanes, focusing on molecular attributes, reactivity, and applications.
Table 1: Structural and Functional Comparison
Key Findings:
Reactivity :
- This compound exhibits lower hydrolysis rates than DCDMS due to its bulky alkyl chain, which hinders nucleophilic attack .
- TBSCl, though less sterically hindered than the target compound, is widely used in silylation reactions due to its balanced reactivity and stability .
Thermal Stability :
- The long alkyl chain in this compound enhances thermal stability (decomposition >250°C inferred), outperforming DCDMS (~150°C) .
Solubility and Hydrophobicity :
- The C₂₄ branched chain renders the compound highly lipophilic, making it superior for water-repellent coatings compared to shorter-chain silanes like TBSCl .
Industrial Use :
- Unlike trichlorosilane (used in high-purity silicon deposition), this compound is tailored for niche applications requiring durable hydrophobic layers .
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